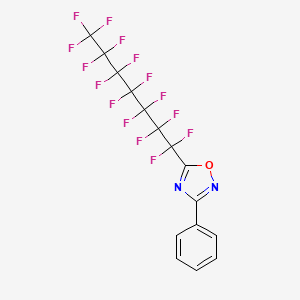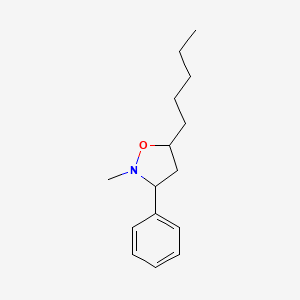
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine is a heterocyclic organic compound featuring a five-membered ring with one nitrogen and one oxygen atom This compound is part of the oxazolidine family, known for their significant biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions, providing good to excellent yields of the target oxazolidine.
Industrial Production Methods: Industrial production of oxazolidines, including this compound, often employs transition metal-catalyzed cascade reactions or extended one-pot asymmetric azaelectrocyclization . These methods are scalable and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine has diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the production of polymers and as stabilizers in various chemical processes.
Mécanisme D'action
The mechanism by which 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the nitrogen and oxygen atoms in the ring, which can form hydrogen bonds and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Oxazolidinones: These compounds are structurally similar but contain a carbonyl group in the ring.
Oxazolines: Similar five-membered rings but with different substituents and reactivity.
Imidazoles: Another class of five-membered heterocycles with nitrogen atoms.
Uniqueness: 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
19969-14-3 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-methyl-5-pentyl-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C15H23NO/c1-3-4-6-11-14-12-15(16(2)17-14)13-9-7-5-8-10-13/h5,7-10,14-15H,3-4,6,11-12H2,1-2H3 |
Clé InChI |
SVWJZUHGLVIESB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(N(O1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
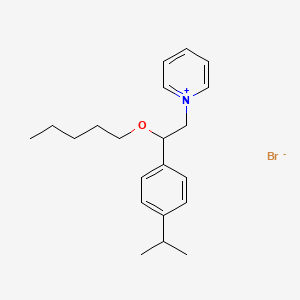


![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
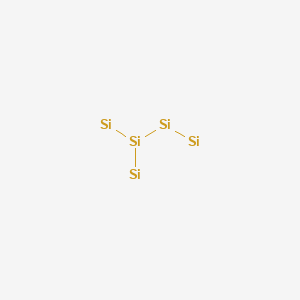
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
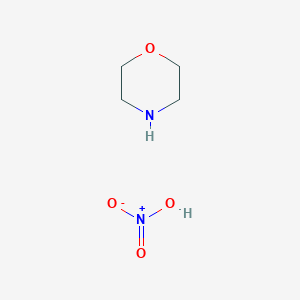
![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)
